molecular formula C23H27NO3S B2607687 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 1797086-25-9

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2607687
CAS No.: 1797086-25-9
M. Wt: 397.53
InChI Key: DKPCNGVDXCJBMM-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a diphenylethanone core substituted with an azetidine ring bearing a cyclohexylsulfonyl group. The azetidine (a four-membered nitrogen-containing ring) and sulfonyl moiety contribute to its unique electronic and steric properties, distinguishing it from simpler diphenylethanone derivatives.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c25-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)24-16-21(17-24)28(26,27)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCNGVDXCJBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison of Diphenylethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method
1-(4-Hydroxyphenyl)-2,2-diphenylethanone C₂₀H₁₆O₂ 288.34 Hydroxyphenyl 174–180 Fries rearrangement
1-(2-Hydroxy-3-methylphenyl)-2,2-diphenylethanone C₂₁H₁₈O₂ 302.37 Hydroxy-methylphenyl N/A Fries rearrangement
Target Compound* C₂₃H₂₅NO₃S ~395.52 (estimated) Cyclohexylsulfonyl-azetidine N/A Likely multi-step synthesis

*Note: Target compound data estimated based on structural analogs.

Table 2. Functional Group Impact on Properties

Functional Group Electronic Effect Lipophilicity (LogP) Potential Bioactivity
Hydroxyl () Electron-donating Low Antioxidant, H-bonding
Sulfonyl (Target Compound) Electron-withdrawing High Enzyme inhibition, stability
Azetidine () Neutral Moderate Conformational rigidity

Research Findings and Implications

Synthetic Challenges: The target compound’s synthesis likely requires specialized steps (e.g., sulfonation, azetidine ring closure), contrasting with simpler Fries rearrangements for hydroxyacetophenones .

Physicochemical Properties : The cyclohexylsulfonyl group may improve blood-brain barrier penetration compared to polar hydroxy analogs but reduce aqueous solubility.

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to a diphenylethanone moiety. The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : This can be achieved through aza-Michael addition reactions.
  • Introduction of the Cyclohexylsulfonyl Group : A sulfonylation reaction using cyclohexylsulfonyl chloride is conducted under basic conditions.
  • Attachment of the Diphenylethanone Moiety : This final step usually involves a nucleophilic substitution reaction with a diphenylethanone precursor.

The biological activity of this compound is thought to involve interactions with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes and receptors. The unique combination of functional groups may enhance its ability to influence biological pathways, including those related to cancer cell proliferation and apoptosis .

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • HeLa Cell Line : In studies evaluating cytotoxic effects, compounds with similar structures demonstrated IC50 values indicating potent activity against HeLa cells, suggesting that modifications in the azetidine structure can lead to enhanced cytotoxicity .
  • Comparison with Established Agents : In some evaluations, compounds were found to be more cytotoxic than established chemotherapy agents like melphalan, particularly against leukemic and colon cancer cells .

Mechanistic Insights

The mechanisms underlying the cytotoxic effects include:

  • Inhibition of Nucleic Acid Synthesis : Compounds may interfere with DNA and RNA biosynthesis.
  • Disruption of Protein Synthesis : Targeting ribosomal functions or associated pathways can lead to reduced protein production in cancer cells.
  • Alteration of Redox States : Some studies suggest that these compounds can modify cellular redox states, contributing to their cytotoxic effects .

Case Studies

Study ReferenceCell Line TestedIC50 Value (μM)Notable Findings
HeLa29Significant increase in cytotoxic activity with structural modifications.
P388< MelphalanDemonstrated selective toxicity towards leukemic cells.

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